Fluazifop-methyl
Overview
Description
Fluazifop-methyl is an organic compound widely used as a selective herbicide It is particularly effective against grass weeds in broad-leaved crops such as cotton and soybeanMore commonly, it is sold as its butyl ester, fluazifop-P-butyl, under the brand name Fusilade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluazifop-methyl is synthesized through a series of chemical reactions involving the esterification of fluazifop acid. The synthetic route typically involves the following steps:
Formation of Fluazifop Acid: The starting material, 2-(4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy)propanoic acid, is synthesized through a reaction between 5-trifluoromethyl-2-pyridinol and 4-chlorophenoxypropionic acid.
Esterification: Fluazifop acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Fluazifop-methyl undergoes several types of chemical reactions, including:
Hydrolysis: This compound is rapidly hydrolyzed by esterases to form fluazifop acid, its main metabolite.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and esterases.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products
Fluazifop Acid: The primary product formed from the hydrolysis of this compound.
Scientific Research Applications
Fluazifop-methyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.
Biology: Investigated for its effects on soil microbial activity and diversity.
Medicine: Explored for potential therapeutic applications due to its selective action on specific enzymes.
Industry: Widely used in agriculture to control grass weeds in broad-leaved crops.
Mechanism of Action
Fluazifop-methyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis in plants. The selectivity of this compound for grasses arises because it targets the plastid isoform of ACCase, which is present only in these species. This makes it ineffective on broad-leaved weeds and other organisms, including mammals .
Comparison with Similar Compounds
Fluazifop-methyl belongs to the aryloxyphenoxypropionate class of herbicides. Similar compounds include:
- Diclofop-methyl
- Fenoxaprop-ethyl
- Haloxyfop-methyl
- Quizalofop-ethyl
Uniqueness
This compound is unique due to its high selectivity for grass weeds and its rapid hydrolysis to fluazifop acid, which enhances its herbicidal activity .
Properties
IUPAC Name |
methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-10(15(21)22-2)23-12-4-6-13(7-5-12)24-14-8-3-11(9-20-14)16(17,18)19/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUMNRCGDHLAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989039 | |
Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69335-90-6 | |
Record name | Fluazifop-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUAZIFOP-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TO500769 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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